molecular formula C12H15NO4 · C12H23N B612851 N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid CAS No. 91738-83-9

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

Cat. No.: B612851
CAS No.: 91738-83-9
M. Wt: 418.58
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid typically involves the protection of the amino group of DL-alanine with a benzyloxycarbonyl (Z) group, followed by methylation of the amino group. The final product is obtained by reacting the protected and methylated DL-alanine with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl group, yielding N-methyl-DL-alanine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides of this compound.

    Reduction: N-methyl-DL-alanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in studies involving protein structure and function.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during reactions, while the dicyclohexylammonium salt enhances the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonyl-DL-alanine: Similar in structure but lacks the methyl group.

    N-methyl-DL-alanine: Lacks the benzyloxycarbonyl protective group.

    DL-alanine: The simplest form, lacking both the benzyloxycarbonyl and methyl groups.

Uniqueness

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid is unique due to its combination of the benzyloxycarbonyl protective group and the methyl group, which confer specific chemical properties and reactivity. The presence of the dicyclohexylammonium salt further enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.C12H23N/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,9H,8H2,1-2H3,(H,14,15);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGOEFBRIGKCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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